[2-methoxy-4-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate
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Overview
Description
This compound, with the chemical formula C26H21ClN2O6S , is a fascinating member of the benzothiophene family. Its systematic name is quite a mouthful, so let’s break it down:
2-Methoxy-4-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl 4-propoxybenzoate: is a synthetic molecule with intriguing properties.
Preparation Methods
Synthetic Routes:
-
Hydrazinolysis Method
- Start with 4-propoxybenzoic acid .
- React it with 2-methoxyphenylhydrazine to form the hydrazide intermediate.
- Next, treat the hydrazide with 4-methoxyphenoxyacetyl chloride to yield the desired compound.
-
Alternative Route
- Begin with 4-propoxybenzoic acid .
- React it with 2-methoxyphenylhydrazine to form the hydrazide intermediate.
- Then, react the hydrazide with 4-methoxyphenoxyacetic anhydride to obtain the target compound.
Industrial Production:
- While industrial-scale production methods are proprietary, the compound can be synthesized efficiently using the above routes.
Chemical Reactions Analysis
Reactivity: It undergoes various reactions, including , , and .
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a in organic synthesis.
Biology: Investigated for its potential as an .
Medicine: Under study for its and properties.
Industry: Employed in the production of .
Mechanism of Action
- The compound likely interacts with specific cellular receptors or enzymes , modulating relevant pathways.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Unique Features: Its combination of a benzothiophene core, acetyl hydrazine moiety, and methoxyphenyl groups sets it apart.
Similar Compounds:
Properties
CAS No. |
765288-11-7 |
---|---|
Molecular Formula |
C27H28N2O7 |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C27H28N2O7/c1-4-15-34-21-12-10-20(11-13-21)27(31)36-24-14-9-19(16-25(24)33-3)17-28-29-26(30)18-35-23-8-6-5-7-22(23)32-2/h5-14,16-17H,4,15,18H2,1-3H3,(H,29,30)/b28-17+ |
InChI Key |
XIBGWYAWWHEQNX-OGLMXYFKSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)COC3=CC=CC=C3OC)OC |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)COC3=CC=CC=C3OC)OC |
Origin of Product |
United States |
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